molecular formula C16H18N4 B6463364 2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane CAS No. 2640947-85-7

2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane

Cat. No.: B6463364
CAS No.: 2640947-85-7
M. Wt: 266.34 g/mol
InChI Key: KMAHZXKUOPILHM-UHFFFAOYSA-N
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Description

2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane is a complex organic compound that features a bicyclic structure fused with pyrimidine and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-fibrotic and anti-inflammatory properties .

Biochemical Analysis

Biochemical Properties

It has been found to interact with various enzymes, proteins, and other biomolecules in the cell . The nature of these interactions is complex and involves a variety of biochemical reactions .

Cellular Effects

2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane has been found to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are being conducted to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

Research is being conducted to understand how this compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being studied . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a key intermediate is reacted with benzyl 1,2,3-triazine-5-carboxylate, followed by hydrogenation to form the desired compound . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane is unique due to its bicyclic structure, which may confer distinct pharmacological properties compared to other pyrimidine derivatives. Its potential to inhibit fibrosis and inflammation makes it a promising candidate for further research and development.

Properties

IUPAC Name

2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-11-3-2-6-17-15(11)13-8-18-16(19-9-13)20-10-12-4-5-14(20)7-12/h2-3,6,8-9,12,14H,4-5,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAHZXKUOPILHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=CN=C(N=C2)N3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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